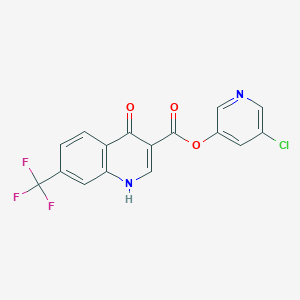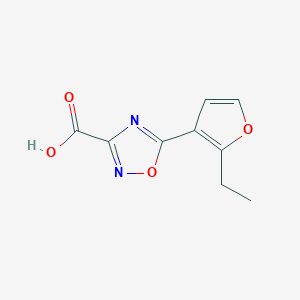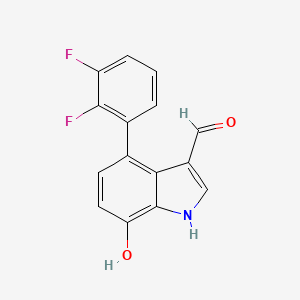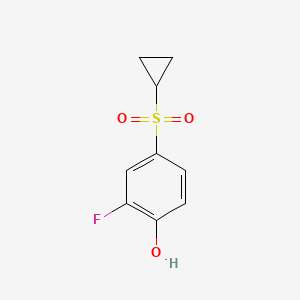
4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine is an organic compound with significant interest in various fields of scientific research This compound features a bromomethyl group attached to a phenoxy ring, which is further connected to a chloropyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and 6-chloropyrimidine.
Formation of 4-(Hydroxymethyl)phenoxy Intermediate: The hydroxyl group of 4-hydroxybenzaldehyde is first protected, followed by a bromination reaction to introduce the bromomethyl group.
Coupling Reaction: The bromomethyl intermediate is then reacted with 6-chloropyrimidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the coupling reaction while minimizing side products.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenoxy ring can participate in oxidation reactions, potentially forming quinone derivatives. Reduction reactions can also modify the pyrimidine ring.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura or Heck coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Cross-Coupling: Palladium catalysts, along with boronic acids or alkenes, are employed under inert atmosphere conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can range from azides to ethers.
Oxidation Products: Quinone derivatives.
Coupling Products: Various biaryl or styrene derivatives.
科学研究应用
Chemistry
In synthetic chemistry, 4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it a valuable building block.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of both bromomethyl and chloropyrimidine groups allows for interactions with biological targets, making it a candidate for drug development, particularly in the design of kinase inhibitors or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes
作用机制
The mechanism by which 4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, while the chloropyrimidine moiety can engage in hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)phenol: Similar in structure but lacks the chloropyrimidine group.
6-Chloro-4-phenoxypyrimidine: Contains the chloropyrimidine moiety but lacks the bromomethyl group.
4-(4-Chlorophenoxy)-6-chloropyrimidine: Similar but with a chlorophenoxy group instead of bromomethyl.
Uniqueness
4-(4-(Bromomethyl)phenoxy)-6-chloropyrimidine is unique due to the combination of the bromomethyl and chloropyrimidine groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
属性
分子式 |
C11H8BrClN2O |
|---|---|
分子量 |
299.55 g/mol |
IUPAC 名称 |
4-[4-(bromomethyl)phenoxy]-6-chloropyrimidine |
InChI |
InChI=1S/C11H8BrClN2O/c12-6-8-1-3-9(4-2-8)16-11-5-10(13)14-7-15-11/h1-5,7H,6H2 |
InChI 键 |
BLHMTBFPMYQNKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CBr)OC2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
![2-(2-Oxa-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B13090380.png)

![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)




